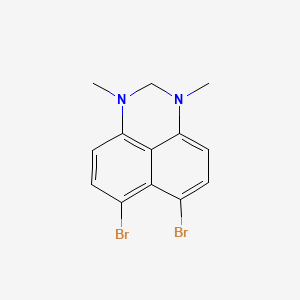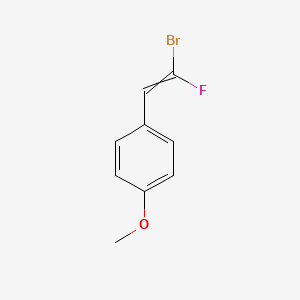
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a bromo and fluoro substituent on an ethenyl group attached to a methoxybenzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with appropriate bromo and fluoro reagents under specific conditions. One common method involves the use of bromine and fluorine sources in the presence of a catalyst to achieve the desired substitution on the ethenyl group. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene involves its interaction with molecular targets through its bromo and fluoro substituents. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use. The exact molecular targets and pathways involved can vary based on the application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene include:
2-Bromo-4-fluoro-1-iodobenzene: Another halogenated benzene derivative with different substituents.
4-Bromo-2-fluorobiphenyl: A biphenyl compound with bromo and fluoro substituents.
(E)-2-Bromo-2-fluorovinylbenzene: A compound with similar ethenyl substitution but without the methoxy group.
Eigenschaften
CAS-Nummer |
130490-09-4 |
|---|---|
Molekularformel |
C9H8BrFO |
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
1-(2-bromo-2-fluoroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 |
InChI-Schlüssel |
FRCFVCUTQPFPHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
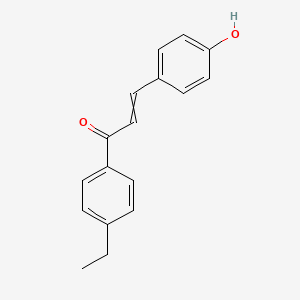
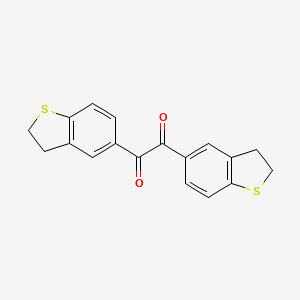
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
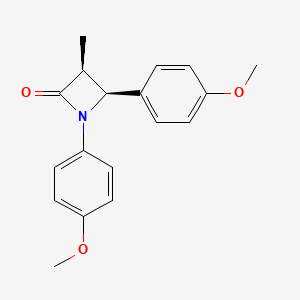
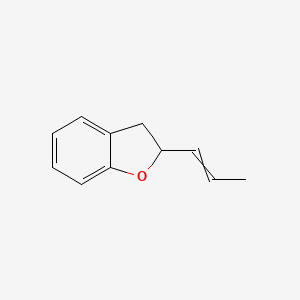
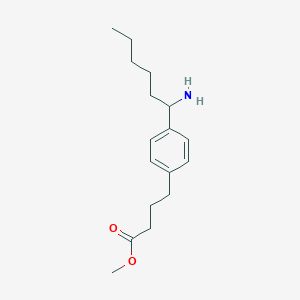
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)

